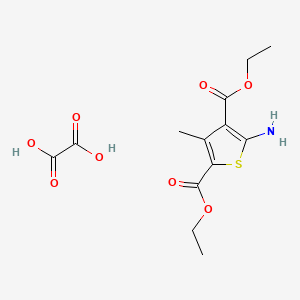
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is a chemical compound with the molecular formula C13H17NO8S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various scientific research applications. This compound is known for its unique structure, which includes both amino and ester functional groups, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate typically involves the esterification of 5-amino-3-methyl-2,4-thiophenedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting diethyl ester is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is unique due to the presence of the oxalate group, which enhances its solubility and reactivity compared to its non-oxalate counterparts. This makes it a more versatile reagent in various chemical reactions and applications.
Properties
Molecular Formula |
C13H17NO8S |
|---|---|
Molecular Weight |
347.34 g/mol |
IUPAC Name |
diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C11H15NO4S.C2H2O4/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2;3-1(4)2(5)6/h4-5,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
HKQOVZSVDYWTMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















